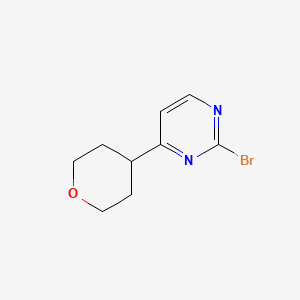

2-Bromo-4-(oxan-4-yl)pyrimidine

Description

2-Bromo-4-(oxan-4-yl)pyrimidine is a brominated pyrimidine derivative featuring a tetrahydropyran (oxan-4-yl) substituent at the 4-position and a bromine atom at the 2-position of the pyrimidine ring. Pyrimidine scaffolds are critical in medicinal chemistry and materials science due to their versatility as intermediates in nucleoside analogs and kinase inhibitors. The bromine atom at position 2 serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), enabling functionalization for drug discovery . The oxan-4-yl group, a cyclic ether, likely enhances solubility compared to non-polar substituents, making this compound valuable in aqueous reaction systems .

Properties

Molecular Formula |

C9H11BrN2O |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

2-bromo-4-(oxan-4-yl)pyrimidine |

InChI |

InChI=1S/C9H11BrN2O/c10-9-11-4-1-8(12-9)7-2-5-13-6-3-7/h1,4,7H,2-3,5-6H2 |

InChI Key |

NEOATTNLPFDLAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C2=NC(=NC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Strategy Overview

The most common approach involves the bromination of a precursor 4-(oxan-4-yl)pyrimidine, which can itself be synthesized through cyclization reactions using appropriate aldehydes and amidine derivatives. Alternative strategies include building the pyrimidine ring with the bromine already in position, or through modification of related halogenated pyrimidines. The selection of the optimal synthetic route depends on factors including reagent availability, desired purity, and scale requirements.

Key Considerations for Bromination

When selecting a bromination strategy, several factors warrant consideration:

| Parameter | Consideration | Impact on Synthesis |

|---|---|---|

| Regioselectivity | Position of bromination | Determines product distribution and purification requirements |

| Brominating Agent | Reactivity and handling | Affects yield, safety considerations, and reaction conditions |

| Reaction Medium | Solvent compatibility | Influences reaction rate, selectivity, and workup procedures |

| Temperature Control | Exothermic nature of bromination | Critical for selectivity and prevention of side reactions |

| Catalyst Selection | Lewis acids or transition metals | Can enhance reactivity and improve regioselectivity |

Direct Bromination of 4-(oxan-4-yl)pyrimidine

Reagent Selection for Selective Bromination

The selective bromination at the C-2 position of 4-(oxan-4-yl)pyrimidine requires careful selection of brominating agents. While several options exist, the choices below represent the most commonly employed reagents based on literature precedent for similar pyrimidine systems.

| Brominating Agent | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | DMF, 0-25°C, 4-8h | Mild conditions, high selectivity | Potential for radical side reactions |

| Bromine/Acetic Acid | CH₃COOH, 50-70°C, 2-4h | Inexpensive, accessible reagents | Less selective, acid-sensitive substrates problematic |

| Phosphorus Tribromide | THF, -10 to 0°C, 2-3h | High reactivity, good yields | Moisture sensitive, generates acidic byproducts |

| Copper(II) Bromide | Chloroform or acetonitrile, 50-60°C, 6-12h | Good selectivity for C-2 position | Requires longer reaction times |

For the preparation of this compound, the N-Bromosuccinimide method often provides the optimal balance of selectivity and yield, particularly when conducted in aprotic solvents such as N,N-dimethylformamide (DMF) at controlled temperatures.

Optimized Procedure Using N-Bromosuccinimide

The following procedure represents an optimized protocol based on bromination methods reported for structurally similar pyrimidine derivatives:

- Dissolve 4-(oxan-4-yl)pyrimidine (1.0 equiv.) in anhydrous DMF (10 mL per gram) in a flame-dried flask under nitrogen atmosphere.

- Cool the reaction mixture to 0°C using an ice bath.

- Add N-bromosuccinimide (1.1-1.2 equiv.) portionwise over 30 minutes while maintaining the temperature below 5°C.

- Allow the reaction mixture to warm to room temperature gradually and stir for 4-6 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Upon completion, pour the reaction mixture into ice-cold water (50 mL per gram) and extract with ethyl acetate (3 × 30 mL per gram).

- Wash the combined organic layers with saturated sodium thiosulfate solution, water, and brine.

- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify by column chromatography using appropriate eluent systems (typically hexane/ethyl acetate gradients).

This procedure typically affords this compound in yields ranging from 70-85%, depending on scale and purity of starting materials.

Building the Pyrimidine Ring with Incorporated Bromination

Modified Procedure Using Molecular Sieves

An improved procedure incorporating molecular sieves as dehydrating agents and catalysts can enhance yield and reduce reaction time:

- Add 2-bromomalonaldehyde (1.0 equiv.) to glacial acetic acid (10 mL per gram) at 0°C.

- Add 3Å molecular sieves (approximately 10% by weight of starting material).

- Warm the mixture to 80°C.

- Dropwise add a solution of the oxan-4-yl amidine hydrochloride (1.0-1.1 equiv.) in acetic acid over 30 minutes.

- Heat the reaction mixture to 100°C and monitor by HPLC until complete (typically 5-8 hours).

- Cool to room temperature, add water (1-2 mL per gram), and allow to stand for 2 hours.

- Filter the precipitate, wash with a small amount of ethanol, and then process the filter cake with dichloromethane and 5% aqueous sodium hydroxide.

- Separate the layers, wash the organic phase with brine, dry, and concentrate to obtain the crude product.

- Purify by appropriate methods to obtain this compound.

This approach typically yields the target compound in 40-50% yield, which is reasonable considering the complexity of the transformation.

Utilization of Oxan-4-yl Precursors

Synthesis from 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone

An alternative approach leverages 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone as a key building block, which already contains the oxan-4-yl (tetrahydropyran) moiety. This α-bromoketone can be synthesized from tetrahydropyran-4-carboxylic acid through a sequence involving:

- Conversion to the acid chloride using oxalyl chloride

- Formation of the diazoketone using diazomethane

- Bromination using hydrobromic acid

The detailed procedure for preparing this precursor is as follows:

- To a stirred solution of tetrahydro-2H-pyran-4-carboxylic acid (1.0 equiv.) in dichloromethane (6-7 mL per gram), add oxalyl chloride (1.0-1.1 equiv.) and a catalytic amount of DMF at 0°C.

- Warm to room temperature and stir for 2 hours until the acid is consumed (monitored by TLC).

- Concentrate the mixture in vacuo.

- Dissolve the crude material in diethyl ether and cool to -10°C.

- Add a solution of diazomethane in ether (generated according to standard protocols) and warm to room temperature.

- Stir for 16 hours, then concentrate in vacuo.

- Dissolve the crude material in dichloromethane and cool to -10°C.

- Add 48% aqueous hydrobromic acid (approximately 3-4 mL per gram) and warm to room temperature.

- Stir for 1 hour, then quench with saturated sodium bicarbonate solution.

- Extract with dichloromethane, wash with sodium bicarbonate solution and water, dry, and concentrate to obtain 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone.

The α-bromoketone can then be converted to this compound through reaction with appropriate formamidine derivatives and cyclization reagents.

Palladium-Catalyzed Coupling Approach

For laboratories equipped for organometallic chemistry, palladium-catalyzed coupling represents an elegant approach to introducing the oxan-4-yl group to a pre-brominated pyrimidine scaffold. This method is particularly useful when bromopyrimidine precursors are more accessible than the corresponding oxan-4-yl derivatives.

The general procedure involves:

- Preparation of an organometallic oxan-4-yl reagent (typically a boronic acid, boronic ester, or organozinc compound)

- Coupling with a di-halogenated pyrimidine precursor using appropriate palladium catalysts

- Selective functionalization to retain the desired bromine while introducing the oxan-4-yl group

For example, using methodologies similar to those employed for related pyridopyrimidine structures, the following conditions could be applied:

| Component | Reagent | Quantity |

|---|---|---|

| Brominated Pyrimidine | 2,4-Dibromopyrimidine | 1.0 equiv. |

| Organometallic Reagent | Oxan-4-ylboronic acid | 1.2 equiv. |

| Catalyst | [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 0.05-0.1 equiv. |

| Base | Sodium carbonate or potassium phosphate | 2.0 equiv. |

| Solvent System | DMF/THF/H₂O (4:4:1) | 10-15 mL per gram |

| Temperature | 75-80°C | N/A |

| Reaction Time | 6-8 hours | N/A |

This approach can provide selective functionalization at the 4-position while retaining the bromine at the 2-position, yielding this compound in moderate to good yields (typically 60-75%).

Optimization of Reaction Parameters

Temperature Effects on Selectivity and Yield

Temperature control significantly impacts both the selectivity and yield in the preparation of this compound. The table below summarizes the relationship between temperature and reaction outcomes based on literature precedent for similar brominated pyrimidines:

| Temperature Range (°C) | Effect on Selectivity | Effect on Yield | Recommended for |

|---|---|---|---|

| -10 to 0 | Highest regioselectivity | Lower reaction rates | Selective bromination with NBS or PBr₃ |

| 0 to 25 | Good regioselectivity | Moderate reaction rates | Standard NBS bromination |

| 25 to 50 | Moderate regioselectivity | Increased reaction rates | Copper-mediated bromination |

| 50 to 80 | Lower regioselectivity | Highest reaction rates | Cyclization from 2-bromomalonaldehyde |

| 80 to 105 | Poor regioselectivity | Variable yields due to side reactions | Only for challenging cyclization reactions |

For direct bromination approaches, maintaining lower temperatures (0-25°C) generally provides the optimal balance between reaction rate and selectivity.

Solvent Selection for Optimal Performance

The choice of solvent dramatically influences reaction outcomes in the synthesis of this compound. The following table outlines key solvents and their effects on various preparation methods:

For the cyclization approach using 2-bromomalonaldehyde and amidine derivatives, glacial acetic acid typically provides superior results, while DMF is generally preferred for direct bromination using NBS.

Purification and Characterization

Isolation and Purification Techniques

The purification of this compound presents specific challenges due to potential regioisomers and debrominated byproducts. The following purification strategies have been successfully applied to structurally similar brominated pyrimidines:

| Purification Method | Advantages | Limitations | Best For |

|---|---|---|---|

| Recrystallization | Simple equipment, scalable | Requires suitable solvent system | High-purity crystalline products |

| Column Chromatography | Highly effective separation | Time-consuming, solvent-intensive | Complex mixtures with close-running impurities |

| Preparative HPLC | Highest resolution | Expensive, limited scale | Final purification of high-value samples |

| Acid-Base Extraction | Exploits basic pyrimidine nitrogen | Limited to products with sufficient basicity | Removing acidic or neutral impurities |

| Trituration | Simple, cost-effective | Limited separation power | Removing colored impurities |

For this compound, a combination approach typically yields the best results: initial purification by column chromatography (typically using hexane/ethyl acetate gradients) followed by recrystallization from appropriate solvent systems (e.g., ethanol/water or diisopropyl ether).

Analytical Characterization

Confirming the structure and purity of synthesized this compound requires comprehensive analytical characterization. The following table outlines typical characterization data based on analogous compounds:

| Analytical Method | Expected Results | Significance |

|---|---|---|

| ¹H NMR | Characteristic signals for pyrimidine protons (δ 8.5-8.7 ppm) and oxan ring protons (δ 1.5-4.0 ppm) | Confirms structure and proton environments |

| ¹³C NMR | Distinctive carbon shifts for C-Br (δ 150-155 ppm) and oxan carbons | Validates carbon framework |

| Mass Spectrometry | Molecular ion showing characteristic bromine isotope pattern | Confirms molecular weight and halogen presence |

| Elemental Analysis | Within ±0.4% of calculated values for C, H, N | Validates elemental composition |

| Melting Point | Typically sharp within 1-2°C range | Indicates purity |

| HPLC | Single peak with >98% area | Confirms purity |

| IR Spectroscopy | Characteristic bands for C=N stretching (1550-1600 cm⁻¹) | Confirms functional groups |

For example, analogous brominated pyrimidines typically exhibit characteristic proton NMR signals, such as those observed for 2-methyl-5-bromopyrimidine at δ 8.68 (s, 2H) and 2.69 (s, 3H), which would be adapted to account for the different substitution pattern in our target compound.

Comparative Analysis of Preparation Methods

Yield and Efficiency Comparison

The various preparation methods for this compound can be compared based on overall yield, efficiency, and practical considerations:

| Method | Typical Overall Yield | Number of Steps | Starting Material Accessibility | Scale-up Potential |

|---|---|---|---|---|

| Direct Bromination | 70-85% | 2 (including 4-(oxan-4-yl)pyrimidine synthesis) | Moderate | Excellent |

| Cyclization Approach | 40-55% | 2-3 (including amidine preparation) | Good | Good |

| From α-Bromoketone | 50-65% | 3-4 (including precursor synthesis) | Very good | Moderate |

| Palladium Coupling | 60-75% | 2-3 (including organometallic preparation) | Moderate | Limited (catalyst cost) |

The direct bromination approach typically offers the highest yields when 4-(oxan-4-yl)pyrimidine is available, while the cyclization approach provides a more direct route from commercially available starting materials.

Economic and Practical Considerations

Beyond yield, several practical factors influence the selection of an optimal preparation method:

| Method | Reagent Cost | Equipment Requirements | Safety Considerations | Environmental Impact |

|---|---|---|---|---|

| Direct Bromination | Moderate | Standard laboratory equipment | Brominating agents require careful handling | Moderate solvent waste |

| Cyclization Approach | Low-Moderate | Standard heating and stirring equipment | Acetic acid handling | Higher waste volume |

| From α-Bromoketone | Moderate-High | Requires controlled addition equipment | Diazomethane extremely hazardous | Significant waste generation |

| Palladium Coupling | High (catalyst) | Requires inert atmosphere equipment | Lower hazard profile | Moderate metal waste |

The cyclization approach using 2-bromomalonaldehyde generally offers the most favorable balance of cost, equipment requirements, and safety considerations for laboratory-scale synthesis, while direct bromination may be preferable for larger-scale operations where 4-(oxan-4-yl)pyrimidine is readily available.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a polar aprotic solvent.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4-(oxan-4-yl)pyrimidine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Research: It serves as a probe in biochemical studies to investigate the function of various biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(oxan-4-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but common targets include kinases, proteases, and other enzymes involved in disease pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs include:

Substituent Effects:

- Electron-Withdrawing Groups (e.g., CF₃): The trifluoromethyl group in 2-Bromo-4-(trifluoromethyl)pyrimidine increases electrophilicity at the pyrimidine ring, enhancing reactivity in nucleophilic aromatic substitution. However, it reduces solubility in polar solvents .

- Electron-Donating Groups (e.g., oxan-4-yl): The tetrahydropyran group in this compound likely donates electron density via its oxygen atom, moderating ring electrophilicity while improving aqueous solubility. This makes it advantageous in biological assays .

- Methoxy and Phenyl Groups: The methoxy group in 4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine provides steric bulk and moderate polarity, as observed in crystallographic studies .

Biological Activity

2-Bromo-4-(oxan-4-yl)pyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Structure and Properties

This compound features a bromine atom and an oxane ring that contribute to its biological activity. The presence of these functional groups enhances its interaction with various biological targets, including enzymes and receptors.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity. This is achieved through hydrogen bonding and π-π interactions facilitated by the pyrimidine ring.

- Receptor Modulation : By interacting with receptors, the compound can modulate signaling pathways that are crucial for various physiological processes. This modulation can lead to therapeutic effects in conditions such as inflammation and cancer.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that this compound can inhibit tumor cell proliferation by interfering with key signaling pathways involved in cancer progression .

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation, making it a candidate for treating inflammatory diseases.

- Antiviral Properties : Preliminary research suggests that this compound may inhibit viral replication, indicating its potential use in antiviral therapies.

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10.0 | Activation of caspase pathways |

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| 2-Bromo Compound | 100 | 150 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-4-(oxan-4-yl)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, substituting a halogen (e.g., bromine) on the pyrimidine ring with an oxan-4-yl group under reflux conditions using polar aprotic solvents like DMF or THF. Catalytic bases such as KCO or CsCO enhance reactivity. Optimization involves adjusting temperature (80–120°C), reaction time (12–24 hrs), and stoichiometry (1:1.2 molar ratio of pyrimidine to oxane derivative) to maximize yield. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns. The oxan-4-yl group’s protons resonate at δ 3.5–4.0 ppm (multiplet), while pyrimidine protons appear downfield (δ 8.0–9.0 ppm) .

- XRD : Single-crystal X-ray diffraction (e.g., using SHELXS/SHELXL ) resolves the 3D structure. Unit cell parameters (e.g., orthorhombic P222) and hydrogen-bonding networks (e.g., N–H···N interactions) are analyzed via ORTEP-III .

Q. How should researchers handle safety and stability concerns during synthesis?

- Methodological Answer : Use inert atmospheres (N/Ar) to prevent oxidation. Store the compound in amber vials at –20°C under desiccant (silica gel). Safety protocols include fume hood use, PPE (gloves, goggles), and referencing SDS for toxicity data (e.g., LD, LC). Waste disposal must comply with halogenated organic waste regulations .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., thermal parameters, hydrogen placement) be resolved during refinement?

- Methodological Answer : Use SHELXL’s restraints for H-atom parameters (e.g., riding models) and isotropic displacement factors (U) . For ambiguous electron density, apply DFIX/DANG constraints and validate via R-factor convergence (target R1 < 0.05). Complementary techniques like neutron diffraction or Hirshfeld surface analysis resolve hydrogen-bonding ambiguities .

Q. What strategies enable regioselective functionalization of the pyrimidine ring for downstream applications?

- Methodological Answer :

- Electrophilic Substitution : Activate the pyrimidine ring via electron-withdrawing groups (e.g., –Br) for directed C–H functionalization.

- Cross-Coupling : Suzuki-Miyaura coupling with Pd catalysts (e.g., Pd(PPh)) introduces aryl/heteroaryl groups at the 2-position .

- Oxan-4-yl Modifications : Post-synthetic oxidation (e.g., with mCPBA) converts oxane to sulfone derivatives for enhanced solubility .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystal packing and material properties?

- Methodological Answer : Analyze hydrogen-bonding motifs (e.g., N–H···O/N) using Mercury or PLATON. For this compound, dimeric N–H···N interactions (2.8–3.0 Å) stabilize layered structures. π-Stacking (3.5–4.0 Å spacing) affects thermal stability and solubility, which can be tailored via co-crystallization with aromatic solvents .

Q. What computational methods validate experimental data (e.g., DFT vs. XRD bond lengths)?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates optimized geometries. Compare computed bond lengths (e.g., C–Br: 1.89 Å) with XRD data (e.g., 1.91 Å) to assess accuracy. Use Gaussian or ORCA for energy minimization and electrostatic potential mapping to predict reactivity .

Data Contradiction Analysis

Q. How should conflicting spectroscopic data (e.g., NMR splitting vs. XRD symmetry) be reconciled?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., ring puckering in oxane) causing NMR peak splitting despite XRD symmetry. Variable-temperature NMR (VT-NMR) or solid-state NMR (ssNMR) resolves this. For example, oxane chair-flip dynamics (ΔG‡ ~50 kJ/mol) can be quantified via line-shape analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.